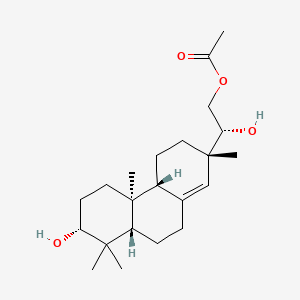

16-O-Acetyldarutigenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQYJHPSJRFCLW-MGNVCTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101313 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188282-01-0 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

16-O-Acetyldarutigenol: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-O-Acetyldarutigenol is a naturally occurring ent-pimarane diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its extraction and isolation, and an exploration of the biological pathways associated with its parent compound, darutigenol (B197986), and closely related derivatives. The information is presented to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

Natural Occurrence and Source

Table 1: Quantitative Analysis of Darutigenol in Siegesbeckia orientalis

| Plant Species | Compound | Concentration (mg/g of dried aerial parts) | Reference |

| Siegesbeckia orientalis | Darutigenol | 0.37 - 3.18 | [3] |

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be compiled from studies on the isolation of diterpenoids from Siegesbeckia species. The following protocol represents a typical workflow for the extraction and purification of this compound from the aerial parts of Siegesbeckia orientalis.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Siegesbeckia orientalis are collected.

-

Drying: The plant material is air-dried in a shaded area to prevent the degradation of chemical constituents.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles to known diterpenoids are combined and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC): To elucidate the detailed chemical structure.

Caption: Isolation Workflow for this compound.

Biological Context and Signaling Pathways

Direct studies on the signaling pathways of this compound are limited. However, research on its parent compound, darutigenol, and a closely related derivative, 3-O-acetyldarutigenol, provides valuable insights into its potential biological activities.

Darutigenol and the AKT1 Signaling Pathway

Darutigenol has been shown to protect against myocardial infarction and ischemia/reperfusion injury by activating the AKT1 signaling pathway.[4] AKT1 is a serine/threonine-protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. The proposed mechanism involves the binding of darutigenol to AKT1, leading to its phosphorylation and activation.

Caption: Darutigenol's Activation of the AKT1 Pathway.

3-O-Acetyldarutigenol and Acetylcholinesterase Inhibition

A related compound, 3-O-acetyldarutigenol, has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for darutigenol derivatives in modulating cholinergic neurotransmission. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Caption: Mixed-Type AChE Inhibition Mechanism.

Conclusion

This compound, a diterpenoid from Siegesbeckia orientalis, represents a compound of interest for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a generalized protocol for its isolation. The biological activities of its parent and related compounds suggest potential therapeutic applications, particularly in areas involving cell survival pathways and neurotransmitter modulation. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

The Biosynthesis of Darutigenol and Its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darutigenol (B197986), a labdane-type diterpenoid derived from the medicinal plant Siegesbeckia orientalis, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced bioactivities. This technical guide provides an in-depth overview of the putative biosynthetic pathway of darutigenol, supported by general methodologies for pathway elucidation and quantitative analysis.

Putative Biosynthetic Pathway of Darutigenol

While the specific enzymes responsible for darutigenol biosynthesis have yet to be fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of other labdane-type diterpenoids in plants. The pathway commences with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization and oxidation reactions.

The initial and rate-limiting step in diterpenoid biosynthesis is the conversion of GGPP to a bicyclic intermediate. This is typically catalyzed by a Class II diterpene synthase (diTPS). For the formation of a labdane-type skeleton, a copalyl diphosphate synthase (CPS) is expected to catalyze the protonation-dependent cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

Subsequently, a Class I diTPS, likely a kaurene synthase-like (KSL) enzyme, would convert (+)-CPP into the foundational pimaradiene scaffold. Based on the stereochemistry of darutigenol, the likely intermediate is ent-pimar-15-ene.

Following the formation of the diterpene hydrocarbon backbone, a series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing the hydroxyl groups and the diol functionality characteristic of darutigenol. The final steps would likely involve specific hydroxylases to introduce the oxygen functionalities at various positions on the pimarane (B1242903) skeleton, ultimately yielding darutigenol.

Quantitative Data

To date, no specific quantitative data on the enzymatic reactions leading to darutigenol have been published. However, we can extrapolate potential yields and enzyme kinetics from studies on similar diterpenoid biosynthetic pathways that have been reconstituted in microbial hosts or studied in vitro. The following tables provide hypothetical quantitative data to serve as a benchmark for future research.

| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Reference |

| SoCPS (putative) | GGPP | (+)-CPP | 5 - 15 | 0.1 - 1.0 | Based on other CPSs |

| SoKSL (putative) | (+)-CPP | ent-Pimar-15-ene | 10 - 50 | 0.05 - 0.5 | Based on other KSLs |

| SoCYP (putative hydroxylase) | ent-Pimar-15-ene | Hydroxylated intermediates | 20 - 100 | 0.01 - 0.2 | Based on other CYPs |

Table 1: Hypothetical Kinetic Parameters of Putative Darutigenol Biosynthetic Enzymes. So refers to Siegesbeckia orientalis.

| Host Organism | Engineering Strategy | Titer of Diterpenoid (mg/L) | Reference |

| E. coli | Co-expression of a plant CPS and KSL with an engineered MEP pathway. | 10 - 100 | Based on similar engineering efforts. |

| S. cerevisiae | Co-expression of a plant CPS, KSL, and a CYP with an engineered MVA pathway. | 50 - 500 | Based on similar engineering efforts. |

| N. benthamiana | Transient co-expression of the entire putative pathway. | 1 - 10 (µg/g fresh weight) | Based on similar transient expressions. |

Table 2: Potential Titers of Darutigenol Precursors in Engineered Hosts.

Experimental Protocols

The elucidation of the darutigenol biosynthetic pathway requires a combination of gene discovery, heterologous expression, and in vitro enzymatic assays.

Protocol 1: Identification of Candidate Genes from Siegesbeckia orientalis

-

Transcriptome Sequencing: Perform RNA-seq on tissues of S. orientalis known to accumulate darutigenol (e.g., leaves and flowers) to generate a comprehensive transcriptome.

-

Candidate Gene Mining: Identify candidate diTPS (CPS and KSL) and CYP genes from the transcriptome based on homology to known diterpenoid biosynthetic genes from other plant species.

-

Co-expression Analysis: Analyze the transcriptome data to identify genes that are co-expressed with the candidate diTPS genes, as these are likely to be involved in the same pathway.

Protocol 2: Heterologous Expression and Functional Characterization of Diterpene Synthases

-

Gene Cloning: Clone the full-length coding sequences of the candidate SoCPS and SoKSL genes into a suitable expression vector (e.g., pET28a for E. coli or a yeast expression vector).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or S. cerevisiae) and induce protein expression.

-

In Vivo Product Analysis: For co-expression of SoCPS and SoKSL in an engineered host strain that produces GGPP, extract the culture with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon product. Compare the mass spectrum and retention time with an authentic standard of ent-pimar-15-ene if available.

Protocol 3: In Vitro Enzyme Assays for Cytochrome P450s

-

Microsome Preparation: Express the candidate SoCYP genes in a suitable system (e.g., yeast or insect cells) and prepare microsomes containing the recombinant enzyme.

-

Enzyme Assay: Set up a reaction mixture containing the microsomes, the diterpene substrate (ent-pimar-15-ene), a source of NADPH (e.g., an NADPH regenerating system), and buffer.

-

Product Extraction and Analysis: After incubation, extract the reaction mixture with an organic solvent and analyze the products by GC-MS or LC-MS to identify hydroxylated derivatives of the substrate.

Visualizations

Caption: Putative biosynthetic pathway of darutigenol.

Caption: Workflow for identifying candidate genes.

Caption: Workflow for enzyme characterization.

An In-Depth Technical Guide to 16-O-Acetyldarutigenol: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-O-Acetyldarutigenol is a naturally occurring diterpenoid of the pimarane (B1242903) class, isolated from plants of the Siegesbeckia genus. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside its known biological activities, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for isolation, purification, and biological evaluation are presented, drawing from established methodologies for related diterpenoids. Furthermore, this guide elucidates the potential signaling pathways through which this compound may exert its therapeutic effects, providing a foundation for further research and drug development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure and data on its parent compound, darutigenol (B197986).

| Property | Value | Source/Method |

| Molecular Formula | C₂₂H₃₆O₄ | Calculated |

| Molecular Weight | 364.5 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other polar organic solvents. Limited solubility in water. (Predicted) | Inferred from darutigenol and other diterpenoids. |

Structure:

Antioxidant Activity

The antioxidant properties of diterpenoids are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity can be evaluated using various in vitro assays.

Experimental Protocols

The following protocols are generalized based on methods used for the isolation, purification, and evaluation of diterpenoids from plant sources.

Isolation and Purification

The isolation of this compound from the aerial parts of Siegesbeckia species can be achieved through a multi-step extraction and chromatographic process. [1]

Protocol:

-

Extraction: The air-dried and powdered aerial parts of the Siegesbeckia plant are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound. A suitable HPLC method for diterpenoids from Siegesbeckia has been described. [2]

Anti-inflammatory Activity Assay (In Vitro)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antioxidant Activity Assays (In Vitro)

DPPH Radical Scavenging Assay: [4]

-

Reaction Mixture: A solution of this compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated.

ABTS Radical Cation Scavenging Assay: [5]

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

Reaction: The ABTS•+ solution is mixed with a solution of this compound.

-

Measurement: The decrease in absorbance is measured at 734 nm.

-

Calculation: The percentage of scavenging is determined.

Spectroscopic Data

Detailed and verified ¹H and ¹³C NMR data for this compound are not currently available in the public domain. However, based on the structure of the parent compound, darutigenol, and typical chemical shifts for acetyl groups, a predicted spectrum can be proposed. The ¹H NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl protons around δ 2.0 ppm. The ¹³C NMR spectrum would show a signal for the acetyl carbonyl carbon around δ 170 ppm and the acetyl methyl carbon around δ 21 ppm. [6][7]For definitive structural elucidation, full 1D and 2D NMR analysis of the purified compound is required.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its predicted anti-inflammatory and antioxidant activities. This guide provides a foundational understanding of its properties and the methodologies required for its further investigation. The elucidation of its precise mechanism of action and the acquisition of detailed spectroscopic data are critical next steps in realizing its full potential in drug discovery and development. The information compiled herein serves as a valuable resource for researchers embarking on the study of this and other related diterpenoids.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Assessment of Free Radical Scavenging Effect and Thermal Protein Denaturation Inhibition of Bee Venom for an Anti-Inflammatory Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. compoundchem.com [compoundchem.com]

Potential Biological Activities of the Novel Anti-Inflammatory and Neuroprotective Agent AD-16 (GIBH-130): A Technical Guide

Disclaimer: Initial searches for "16-O-Acetyldarutigenol" did not yield information on a compound with this specific name, suggesting it may be a misnomer or a compound not yet described in publicly available scientific literature. However, extensive research exists for a novel synthetic anti-inflammatory and neuroprotective compound designated AD-16 (also known as GIBH-130; PubChem CID: 50938773) . This technical guide will focus on the biological activities, experimental protocols, and signaling pathways associated with AD-16.

This document provides a comprehensive overview of the potential therapeutic applications of AD-16, a novel pyridazine (B1198779) derivative, with a focus on its anti-neuroinflammatory and neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Biological Activities

The biological efficacy of AD-16 has been quantified in several preclinical models of neuroinflammation and ischemic stroke. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Inflammatory Activity of AD-16

| Parameter | Cell Line | Inducing Agent | Effect of AD-16 | Quantitative Value |

| IL-1β Production | Microglial Cell Line | Lipopolysaccharide (LPS) | Inhibition | IC₅₀ = 3.4 nmol/L[1] |

| Pro-inflammatory Mediators (NO, TNF-α) | Microglial Cell Line | Lipopolysaccharide (LPS) | Potent Inhibition | Data not quantified in abstracts[1] |

Table 2: In Vivo Neuroprotective and Anti-Inflammatory Effects of AD-16

| Animal Model | Condition | Treatment Protocol | Key Finding | Quantitative Result |

| Neonatal Hypoxic-Ischemic (HI) Brain Injury Mice | HI Insult | 1 mg/kg single dose post-treatment | Reduced Infarct Volume | Therapeutic window up to 6 hours[1] |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Amyloid-β Pathology | Not specified | Reduction of plaque deposition | Significant reduction[2] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) Rats | Ischemic Stroke | Not specified | Reduced brain infarct volume | Significant reduction[3] |

| tMCAO Rats | Ischemic Stroke | Not specified | Improved neurological function | Significant improvement[3] |

| tMCAO Rats | Ischemic Stroke | Not specified | Reduced limb stand time and step cycle | Significant reduction[4] |

Signaling Pathways Modulated by AD-16

AD-16 exerts its biological effects by modulating several key signaling pathways involved in inflammation and neuronal survival.

Inhibition of Pro-inflammatory Pathways

AD-16 has been shown to suppress neuroinflammation by inhibiting the activation of critical pro-inflammatory signaling cascades in microglia and astrocytes.

-

NF-κB and JAK2/STAT3 Signaling: In a rat model of ischemic stroke, AD-16 treatment significantly inhibited the activation of the NF-κB and JAK2/STAT3 signaling pathways.[3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Figure 1: Simplified diagram of AD-16's inhibitory action on pro-inflammatory signaling pathways.

Modulation of Microglial Activation and Polarization

AD-16 has been demonstrated to modulate microglial activation and polarization, key processes in the neuroinflammatory response.

-

α7nAChR-ERK-STAT3 Signaling: AD-16's mechanism of action in ischemic stroke models involves the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR)-ERK-STAT3 signaling pathway.[4] Molecular docking studies suggest a strong binding affinity of AD-16 to α7nAChR, which is a key component of the cholinergic anti-inflammatory pathway.[4]

Figure 2: Proposed mechanism of AD-16 in modulating microglial polarization via the α7nAChR-ERK-STAT3 pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activities of AD-16.

In Vitro Anti-Inflammatory Assay (Microglia)

-

Objective: To determine the inhibitory effect of AD-16 on the production of pro-inflammatory mediators in microglia.

-

Cell Line: Murine microglial cell line (e.g., BV-2 or N9).

-

Protocol:

-

Culture microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of AD-16 for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response. A vehicle control group (no AD-16, with LPS) and a negative control group (no AD-16, no LPS) should be included.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and nitric oxide (NO) in the supernatant using specific ELISA kits and the Griess reagent, respectively.

-

Calculate the IC₅₀ value for the inhibition of each mediator.

-

In Vivo Neuroprotection Assay (tMCAO Model of Ischemic Stroke)

-

Objective: To evaluate the neuroprotective effects of AD-16 in an in vivo model of ischemic stroke.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Protocol:

-

Anesthetize the animal (e.g., with isoflurane).

-

Induce transient middle cerebral artery occlusion (tMCAO) by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer AD-16 (e.g., 1 mg/kg) or vehicle control at a specific time point post-reperfusion (e.g., 6 hours) via an appropriate route (e.g., intraperitoneal injection).

-

At 24 or 48 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's score).

-

Perform behavioral tests such as the CatWalk gait analysis to assess motor function.[4]

-

Euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume as a percentage of the total brain volume.

-

Perform immunohistochemistry or Western blotting on brain tissue to analyze the expression of inflammatory and apoptotic markers.

-

Figure 3: A generalized experimental workflow for assessing the neuroprotective effects of AD-16 in a tMCAO model.

Conclusion

AD-16 (GIBH-130) is a promising small molecule with potent anti-inflammatory and neuroprotective activities. Its ability to cross the blood-brain barrier and modulate key signaling pathways such as NF-κB, JAK2/STAT3, and α7nAChR-ERK-STAT3 makes it a strong candidate for further development as a therapeutic agent for neurological disorders characterized by neuroinflammation, including ischemic stroke and Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of AD-16 and other novel neuroprotective compounds. Recent studies have also demonstrated the safety, tolerability, and favorable pharmacokinetics of AD-16 in a randomized controlled phase I clinical trial, further supporting its therapeutic potential.[3]

References

- 1. AD-16 Protects Against Hypoxic-Ischemic Brain Injury by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound AD16 Reduces Amyloid Plaque Deposition and Modifies Microglia in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AD16 attenuates neuroinflammation induced by cerebral ischemia through down-regulating astrocytes A1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AD16 Modulates Microglial Activation and Polarization to Mitigate Neuroinflammation in Ischemic Stroke Models Through α7nAChR‐ERK‐STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 16-O-Acetyldarutigenol: An In-Depth Technical Guide

Core Hypothesis: Activation of the AKT1 Signaling Pathway in Cardioprotection

The primary hypothesized mechanism of action for Darutigenol, and by extension potentially for 16-O-Acetyldarutigenol, centers on the activation of the Protein Kinase B (AKT1) signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[1] Studies on Darutigenol suggest it confers protection against myocardial infarction and ischemia/reperfusion injury through this pathway.[1]

Network pharmacology and molecular docking studies have indicated a high binding affinity between Darutigenol and AKT1.[1] This suggests a direct interaction may lead to the activation of AKT1. Activated AKT1 can then phosphorylate a cascade of downstream targets to promote cell survival and inhibit apoptosis, thereby protecting cardiac cells from ischemic damage.[1]

Signaling Pathway Diagram

Caption: Hypothesized activation of the AKT1 signaling pathway by this compound.

Quantitative Data from Darutigenol Studies

The following table summarizes quantitative data from in vivo studies on the parent compound, Darutigenol, in a mouse model of myocardial infarction (MI).

| Parameter | Control Group (Vehicle) | Darutigenol-Treated Group (10 mg/kg) | Outcome |

| Cardiac Function | |||

| Ejection Fraction (%) | ~40% | ~55% | Improved |

| Fractional Shortening (%) | ~20% | ~30% | Improved |

| Cardiac Fibrosis | |||

| Fibrotic Area (%) | ~30% | ~15% | Reduced |

| Apoptosis | |||

| TUNEL-positive cells (%) | High | Significantly Lower | Reduced |

| AKT1 Activation | |||

| p-AKT1/total AKT1 ratio | Low | Significantly Higher | Increased |

Note: The values presented are approximate and intended for comparative purposes based on graphical representations in the source literature. Specific numerical data was not provided in the primary text of the cited study.

Experimental Protocols for Investigating the Mechanism of Action

The following are detailed methodologies adapted from studies on Darutigenol, which can be applied to investigate the mechanism of this compound.

In Vitro Cardiomyocyte Viability Assay

-

Objective: To determine the protective effect of this compound on cardiomyocytes under ischemic conditions.

-

Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

-

Ischemia Induction: Ischemia is simulated by subjecting the cultured NRVMs to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) in a glucose-free medium.

-

Treatment: NRVMs are pre-treated with varying concentrations of this compound for a specified duration before inducing ischemia.

-

Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

Animal Model of Myocardial Infarction

-

Objective: To evaluate the in vivo cardioprotective effects of this compound.

-

Animal Model: Myocardial infarction is induced in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at specified time points post-MI.

-

Cardiac Function Assessment: Echocardiography is performed at baseline and at various time points post-MI to measure parameters like ejection fraction and fractional shortening.

-

Histological Analysis: Hearts are harvested at the end of the study. Tissue sections are stained with Masson's trichrome to assess the extent of fibrosis and with TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to quantify apoptotic cells.

Western Blot Analysis for AKT1 Activation

-

Objective: To determine if this compound activates the AKT1 pathway.

-

Sample Preparation: Protein lysates are prepared from either treated cultured cardiomyocytes or from the infarct border zone of heart tissue from the animal model.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for total AKT1 and phosphorylated AKT1 (p-AKT1).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) system. The ratio of p-AKT1 to total AKT1 is calculated to determine the level of activation.

Experimental Workflow Diagram

Caption: Workflow for investigating the mechanism of action of this compound.

Other Potential Mechanisms of Action

While the AKT1 pathway is the most evidence-supported hypothesis for the parent compound, the broader class of diterpenoids, to which Darutigenol and its derivatives belong, exhibit a range of biological activities.[2] Therefore, it is plausible that this compound could also exert its effects through other mechanisms, including:

-

Anti-inflammatory Effects: Diterpenoids are known to possess anti-inflammatory properties.[2] Future research could explore the effect of this compound on inflammatory signaling pathways, such as NF-κB or MAPK pathways.

-

Antimicrobial Activity: Some diterpenoids have demonstrated antimicrobial effects.[2]

-

Anticancer Properties: Certain diterpenoids have been shown to have cytotoxic effects against cancer cell lines.[2]

Further investigation is required to determine if this compound possesses these activities and to elucidate the underlying molecular mechanisms.

References

In Silico Prediction of 16-O-Acetyldarutigenol Targets: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract: 16-O-Acetyldarutigenol is a diterpenoid natural product isolated from Siegesbeckia orientalis. Its parent compound, darutigenol, has demonstrated noteworthy biological activities, including analgesic, anti-inflammatory, and cardioprotective effects, with recent evidence pointing towards the activation of the AKT1 signaling pathway.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the molecular targets of this compound, a critical step in elucidating its mechanism of action and exploring its therapeutic potential. This document outlines a systematic workflow, details key computational methodologies, presents protocols for experimental validation, and serves as a practical resource for researchers engaged in the early stages of drug discovery and natural product research.

Introduction to this compound

This compound belongs to the ent-pimarane class of diterpenoids. Its structure is characterized by a tetracyclic carbon skeleton with an acetyl group at the 16-O position, distinguishing it from its precursor, darutigenol. The chemical structure of this compound is presented below.

Chemical Structure of this compound

SMILES (Simplified Molecular Input Line Entry System): CC(=O)OC--INVALID-LINK--[C@]1(C)C=C2--INVALID-LINK--C)O)C">C@HC1

Given the limited existing research on this compound, in silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about its biological targets, thereby guiding subsequent experimental validation.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates both ligand-based and structure-based computational methods to enhance the robustness of the predictions. A graphical representation of this workflow is provided below.

Methodologies for In Silico Target Prediction

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

This approach involves comparing the 2D or 3D structure of this compound against databases of known bioactive compounds. A high similarity score to a compound with a known target suggests that this compound may interact with the same target.

Table 1: Recommended Tools for Chemical Similarity Searching

| Tool | Principle | Input | Output |

| SwissTargetPrediction | 2D/3D similarity | SMILES | Ranked list of probable targets |

| Similarity Ensemble Approach (SEA) | 2D fingerprint similarity | SMILES | E-value for target similarity |

| SuperPred | 2D fingerprint similarity | SMILES | Ranked list of targets with confidence scores |

A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to interact with a specific target. Pharmacophore-based screening uses the structure of this compound to search databases of pharmacophore models derived from known protein-ligand complexes.

Table 2: Recommended Tools for Pharmacophore-Based Screening

| Tool | Principle | Input | Output |

| PharmMapper | Pharmacophore mapping | SDF file | Ranked list of potential targets with fit scores |

| ZINCPharmer | Pharmacophore searching | Pharmacophore query | List of compounds matching the pharmacophore |

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets.

In contrast to traditional virtual screening, reverse docking screens a single ligand (this compound) against a large library of 3D protein structures.[3][4][5] The binding affinity of the ligand to each protein's binding site is calculated using a scoring function. Proteins with the most favorable binding energies are considered potential targets.

Table 3: Key Steps and Tools for Reverse Docking

| Step | Description | Recommended Tools |

| 1. Ligand Preparation | Generate a 3D conformation of this compound and assign partial charges. | Open Babel, Avogadro |

| 2. Target Library Preparation | Compile a library of 3D protein structures from databases like the Protein Data Bank (PDB). | PDB, sc-PDB |

| 3. Docking Simulation | Dock the prepared ligand into the binding sites of all proteins in the library. | AutoDock Vina, Glide, GOLD |

| 4. Scoring and Ranking | Rank the proteins based on the predicted binding affinity (docking score). | Integrated in docking software |

Prioritization of Predicted Targets

A consensus approach is recommended to increase the confidence in predicted targets. Targets identified by multiple independent methods (e.g., both similarity searching and reverse docking) should be prioritized. Further prioritization can be achieved through pathway and network analysis to identify targets that are part of biologically relevant pathways, such as inflammatory or cell survival pathways, given the known activities of darutigenol.

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The choice of assay depends on the nature of the predicted target.

Biochemical Assays

These assays directly measure the interaction between this compound and the purified target protein.

-

Objective: To determine if this compound inhibits the activity of a predicted enzyme target.

-

Materials: Purified enzyme, substrate, this compound, appropriate buffer, microplate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the enzyme and the test compound at various concentrations. Incubate for a predetermined time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration.

-

Biophysical Assays

These assays measure the direct binding of the compound to the target protein.

-

Objective: To quantify the binding affinity and kinetics of this compound to a predicted target.

-

Materials: SPR instrument, sensor chip, purified target protein, this compound, running buffer.

-

Procedure:

-

Immobilize the purified target protein onto the surface of the sensor chip.

-

Flow a series of concentrations of this compound over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

-

Measure the association (kₐ) and dissociation (kₑ) rates.

-

Calculate the dissociation constant (Kₑ = kₑ/kₐ) to determine the binding affinity.

-

Cell-Based Assays

These assays assess the effect of the compound on the target's function in a cellular context.

-

Objective: To determine if this compound modulates a signaling pathway associated with a predicted target (e.g., phosphorylation of AKT).

-

Materials: Relevant cell line, this compound, cell lysis buffer, primary and secondary antibodies, SDS-PAGE and Western blot equipment.

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein or a phosphorylated form of a downstream effector (e.g., p-AKT).

-

Incubate with a corresponding secondary antibody.

-

Detect the signal and quantify the band intensities to assess changes in protein levels or phosphorylation status.

-

Potential Signaling Pathway Involvement

Based on the known cardioprotective effects of the parent compound, darutigenol, which have been linked to the activation of the PI3K/AKT pathway, a potential target of this compound could be a component of this pathway.[1]

Conclusion

The in silico target prediction workflow detailed in this guide provides a robust and systematic approach for identifying the potential molecular targets of this compound. By combining ligand- and structure-based computational methods, researchers can generate high-confidence hypotheses to guide experimental validation. The successful identification of its targets will be instrumental in understanding the molecular mechanisms underlying the biological activities of this natural product and will pave the way for its potential development as a therapeutic agent.

References

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Darutigenol (B197986), a naturally occurring diterpenoid derived from Siegesbeckia species (Herba Siegesbeckiae), has emerged as a promising small molecule with significant therapeutic potential.[1][2] Traditionally used in Chinese medicine for conditions like rheumatoid arthritis and hypertension, recent scientific investigations have begun to unravel the molecular mechanisms underlying its bioactivity.[1][3] This technical guide provides a comprehensive review of the current literature on darutigenol and its related compounds, with a focus on its cardioprotective and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and development efforts.

Chemical Properties and Synthesis

Quantitative Data Summary

While research has established the biological effects of darutigenol, comprehensive dose-response studies detailing IC₅₀ and EC₅₀ values are not extensively reported in the current literature. However, available quantitative data are summarized below.

| Parameter | Value | Context | Source |

| Binding Affinity (AKT1) | -9.1 kcal/mol | Molecular docking prediction of binding energy between darutigenol and AKT1 protein. | [1] |

| In Vitro Cytotoxicity | No apparent toxicity up to 80 μM | Effect on primary neonatal mouse cardiomyocytes. | [1] |

| HPLC Linearity Range | 0.0026 - 0.052 mg/mL | For quantitative analysis of darutigenol in Herba Siegesbeckiae. | [4] |

Mechanism of Action and Signaling Pathways

Darutigenol exerts its biological effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified are the activation of the PI3K/Akt pathway, conferring cardioprotective effects, and the inhibition of the JAK/STAT3 pathway, which underlies its anti-inflammatory actions.

Cardioprotection via PI3K/Akt Pathway Activation

In the context of myocardial injury, darutigenol has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[1][5][6] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1] Molecular docking studies have revealed a high binding affinity of darutigenol to AKT1, a key protein in this pathway.[1] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that collectively promote cardiomyocyte survival, reduce apoptosis, and mitigate damage from ischemia-reperfusion injury.[1][7]

Anti-inflammatory Effects via JAK/STAT3 Pathway Inhibition

In models of inflammation such as collagen-induced arthritis, darutigenol has been found to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2] This pathway is crucial for the signaling of many pro-inflammatory cytokines, including TNF-α and IL-6.[7] By inhibiting the phosphorylation and subsequent activation of STAT3, darutigenol can reduce the expression of downstream inflammatory mediators, thereby mitigating inflammation and protecting against cartilage degradation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on darutigenol.

In Vivo Myocardial Infarction (MI) Mouse Model

This protocol is adapted from studies evaluating the cardioprotective effects of darutigenol.[1]

-

Animals: Adult male C57BL/6J mice (8–10 weeks old) are used.

-

Anesthesia: Mice are anesthetized via intraperitoneal injection of pentobarbital (B6593769) sodium (e.g., 70 mg/kg).

-

Surgical Procedure:

-

The mice are intubated and connected to a ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture (e.g., 7-0 silk).

-

Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-

-

Drug Administration: Darutigenol (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at specified time points post-surgery.[1]

-

Assessment of Cardiac Function:

-

Echocardiography is performed at baseline and various time points post-MI to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

-

At the end of the study, hearts are harvested for histological analysis.

-

-

Histological Analysis:

-

Hearts are sectioned and stained with Masson's trichrome to assess the infarct size and fibrosis.

-

Immunohistochemistry for markers of apoptosis (e.g., TUNEL) and proliferation (e.g., Ki67) can also be performed.

-

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is based on studies investigating the anti-inflammatory effects of darutigenol.[8][9][10]

-

Animals: DBA/1 mice (8-10 weeks old) are typically used due to their high susceptibility to CIA.

-

Immunization (Day 0):

-

Bovine type II collagen is emulsified with Complete Freund's Adjuvant (CFA).

-

Mice are immunized via intradermal injection at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Bovine type II collagen is emulsified with Incomplete Freund's Adjuvant (IFA).

-

Mice are given a booster injection.

-

-

Drug Administration: Intragastric administration of darutigenol or vehicle is initiated at the onset of arthritis or as a prophylactic treatment.

-

Clinical Assessment:

-

Arthritis severity is scored based on paw swelling and erythema.

-

Paw thickness is measured using calipers.

-

-

Histological and Molecular Analysis:

-

At the study endpoint, ankle joints are harvested for histological analysis (e.g., H&E staining) to assess inflammation, cartilage degradation, and bone erosion.

-

Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.

-

Western Blotting for Akt and STAT3 Phosphorylation

This is a representative protocol for assessing the activation state of Akt and STAT3 in cell lysates treated with darutigenol.

-

Sample Preparation:

-

Cells (e.g., cardiomyocytes or immune cells) are treated with darutigenol for the desired time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated on a polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status.

-

Conclusion and Future Directions

Darutigenol is a promising natural product with well-documented cardioprotective and anti-inflammatory activities. Its mechanisms of action, centered on the activation of the PI3K/Akt pathway and inhibition of the JAK/STAT3 pathway, provide a solid foundation for its therapeutic potential. While the existing data on its biological activity are compelling, further studies are needed to establish a complete pharmacological profile, including comprehensive dose-response analyses to determine its potency (IC₅₀/EC₅₀ values) in various in vitro and in vivo models. Additionally, exploration of its pharmacokinetic and toxicological properties will be crucial for its translation into a clinical candidate. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these future research endeavors and accelerate the development of darutigenol and related compounds as novel therapeutics.

References

- 1. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target Characterization of Kaempferol against Myocardial Infarction Using Novel In Silico Docking and DARTS Prediction Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product library screening identifies Darutigenol for the treatment of myocardial infarction and ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 7. Atherogenic effects of TNF-α and IL-6 via up-regulation of scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. benchchem.com [benchchem.com]

The Dawn of Darutigenol Derivatives: A Technical Guide to Discovery, Isolation, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darutigenol (B197986), a naturally occurring diterpenoid, has garnered significant attention for its promising therapeutic potential, particularly in the realm of cardioprotection. This technical guide delves into the discovery and isolation of novel darutigenol derivatives, offering a comprehensive overview of synthetic strategies, detailed experimental protocols, and methods for biological evaluation. While the direct derivatization of darutigenol is an emerging field with limited published data, this whitepaper draws upon established methodologies for structurally related kaurane (B74193) and pimarane (B1242903) diterpenoids to provide a foundational framework for future research and development. This guide aims to equip researchers with the necessary knowledge to explore the chemical space around darutigenol, unlocking new therapeutic avenues and advancing the development of next-generation drug candidates.

Introduction: The Therapeutic Promise of Darutigenol

Darutigenol is a diterpenoid compound isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. Recent studies have highlighted its significant biological activities, most notably its ability to protect cardiomyocytes from ischemic injury. Research indicates that darutigenol exerts its cardioprotective effects through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation[1][2]. This mechanism suggests a broad therapeutic potential for darutigenol and its derivatives in cardiovascular diseases. The pursuit of novel derivatives is driven by the goal of enhancing potency, improving pharmacokinetic properties, and exploring new biological activities.

Discovery and Isolation of Novel Darutigenol Analogs

The discovery of new darutigenol-related compounds can be approached through two primary avenues: the isolation of naturally occurring analogs and the semi-synthesis of novel derivatives from a darutigenol scaffold.

Isolation of Naturally Occurring Analogs from Siegesbeckia orientalis

Siegesbeckia orientalis is a rich source of diverse diterpenoids. Recent phytochemical investigations have led to the isolation and characterization of several new ent-kaurane and pimarane diterpenes, structurally similar to darutigenol.

Experimental Protocol: General Procedure for Isolation of Diterpenoids from Siegesbeckia orientalis

-

Extraction: The dried and powdered aerial parts of S. orientalis are extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Semi-synthesis of Novel Darutigenol Derivatives

The chemical modification of the darutigenol scaffold offers a powerful approach to generate novel derivatives with potentially enhanced biological activities. Based on the chemistry of related kaurane and pimarane diterpenoids, several synthetic strategies can be employed.

Logical Workflow for Semi-synthesis and Evaluation

Caption: A logical workflow for the semi-synthesis and evaluation of novel darutigenol derivatives.

Experimental Protocol: Esterification of Diterpenoids (General Procedure)

This protocol is adapted from methods used for the esterification of similar polycyclic natural products[3][4].

-

Reaction Setup: To a solution of the diterpenoid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.1-1.5 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct. Wash the filtrate successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the pure ester derivative.

Experimental Protocol: Glycosylation of Diterpenoids (General Procedure)

This protocol is based on established methods for the glycosylation of kaurane diterpenes[5][6].

-

Activation of Glycosyl Donor: Prepare the glycosyl donor, for example, by dissolving acetobromo-α-D-glucose in a suitable solvent.

-

Reaction Setup: Dissolve the diterpenoid (1 equivalent) in a mixture of a suitable organic solvent and aqueous base (e.g., 50% KOH) containing a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB).

-

Glycosylation Reaction: Add the activated glycosyl donor to the diterpenoid solution and stir vigorously at room temperature for 24-48 hours.

-

Work-up and Deprotection: Extract the reaction mixture with an organic solvent. The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed by treatment with a base such as sodium methoxide (B1231860) in methanol (B129727) or triethylamine (B128534) in aqueous methanol.

-

Purification: Purify the resulting glycoside by column chromatography.

Biological Evaluation of Novel Darutigenol Derivatives

A critical step in the development of novel derivatives is the comprehensive evaluation of their biological activity. Based on the known cardioprotective effects of darutigenol and the common activities of related diterpenoids, key assays include cytotoxicity, anti-inflammatory, and cardioprotective assessments.

Cytotoxicity Assays

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the darutigenol derivatives for 24-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Anti-inflammatory Assays

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay is based on the quantification of nitrite (B80452), a stable product of NO, using the Griess reagent[7].

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the darutigenol derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage inhibition of NO production and determine the IC₅₀ values.

Quantitative Data and Structure-Activity Relationships

The systematic evaluation of a library of derivatives allows for the establishment of structure-activity relationships (SAR), providing insights into the chemical features essential for biological activity.

Signaling Pathway of Darutigenol in Cardiomyocytes

Caption: The proposed signaling pathway of darutigenol in promoting cardiomyocyte survival.

Table 1: Biological Activities of Kaurane and Pimarane Diterpenoid Derivatives (Examples from Literature)

| Compound | Derivative Type | Biological Activity | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Kaurane Derivative 1 | Amide | Cytotoxic | HCT116 | 5.35 | [8] |

| Kaurane Derivative 2 | Amide | Cytotoxic | HCT116 | 5.50 | [8] |

| Kaurene Derivative 3 | Ester | Anti-inflammatory (NO inhibition) | RAW 264.7 | ~5 | [7] |

| Pimarane Derivative 1 | Ester | Anti-trypanosomal | T. cruzi | <12.5 | [9] |

| Pimarane Derivative 2 | Natural Analog | Cytotoxic | HCT-116 | 0.76 | [1] |

Note: The data presented in this table are from studies on diterpenoids structurally related to darutigenol and serve as a reference for the potential activities of novel darutigenol derivatives.

Conclusion and Future Directions

The exploration of novel darutigenol derivatives represents a promising frontier in drug discovery. While direct synthetic modifications of darutigenol are yet to be extensively reported, the methodologies established for related diterpenoids provide a robust roadmap for future research. The protocols and data presented in this technical guide offer a foundational resource for the discovery, isolation, and evaluation of new darutigenol-based compounds. Future efforts should focus on the semi-synthesis of a diverse library of darutigenol derivatives and their systematic biological screening to elucidate detailed structure-activity relationships. Such endeavors will be instrumental in unlocking the full therapeutic potential of this remarkable natural product scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pimarane diterpenes: Natural source, stereochemical configuration, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 16-O-Acetyldarutigenol from Darutigenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 16-O-Acetyldarutigenol via the selective acetylation of darutigenol (B197986). Darutigenol, a labdane-type diterpenoid, possesses multiple hydroxyl groups, necessitating a regioselective approach to achieve the desired C-16 acetate (B1210297). The protocol described herein utilizes a standard acetylation procedure with acetic anhydride (B1165640) and pyridine (B92270), a method widely employed for the esterification of sterically accessible secondary alcohols.[1][2] These application notes include a comprehensive experimental procedure, data presentation in tabular format, and graphical representations of the workflow and reaction scheme to guide researchers in the successful synthesis and purification of this compound.

Introduction

Darutigenol is a polyhydroxylated diterpenoid of scientific interest. The selective modification of its hydroxyl groups can lead to the generation of novel derivatives with potentially altered biological activities. The acetylation of hydroxyl groups is a common strategy in medicinal chemistry to modify the lipophilicity and pharmacokinetic properties of a lead compound.[3] This protocol focuses on the synthesis of this compound, a derivative where the secondary hydroxyl group at the C-16 position is acetylated.

Reaction Scheme

The acetylation of darutigenol at the C-16 position is achieved using acetic anhydride as the acetylating agent and pyridine as the base catalyst and solvent.

Caption: Chemical transformation of darutigenol to this compound.

Experimental Protocol

This protocol outlines the steps for the synthesis, work-up, and purification of this compound.

Materials and Reagents

-

Darutigenol

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane (for column chromatography)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Synthesis Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve darutigenol (1.0 eq) in anhydrous pyridine (10-20 mL per gram of darutigenol) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (1.5-2.0 eq per hydroxyl group to be acetylated) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

-

Work-up:

-

Cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporate the residue with toluene (2-3 times).[2]

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product (as determined by TLC analysis).

-

Combine the pure fractions and evaporate the solvent to yield this compound.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

References

Application Notes and Protocols: Selective 16-O-Acetylation of Darutigenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darutigenol (B197986), a steroidal sapogenin, has garnered significant interest in biomedical research for its potential therapeutic properties.[1][2][3] The functionalization of darutigenol through derivatization, such as acetylation, can modulate its physicochemical properties and biological activity. Selective acetylation at the 16-O position is a key chemical modification to investigate its structure-activity relationship (SAR) and develop novel therapeutic agents. This document provides a detailed protocol for the regioselective acetylation of darutigenol at the 16-O position, based on established principles of selective acylation of polyhydroxy compounds.[4][5]

Principle of the Method

The selective acetylation of the 16-hydroxyl group of darutigenol in the presence of other hydroxyl groups presents a significant challenge due to the similar reactivity of these functional groups. To achieve regioselectivity, this protocol employs a protection-acetylation-deprotection strategy. The more sterically accessible and reactive hydroxyl groups will be temporarily protected, leaving the 16-OH group available for acetylation. Subsequent deprotection will yield the desired 16-O-acetyl-darutigenol. The use of bulky protecting groups and controlled reaction conditions are crucial for the success of this selective modification.

Experimental Protocols

Materials and Reagents

-

Darutigenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine, anhydrous

-

4-Dimethylaminopyridine (DMAP)

-

Tetrabutylammonium fluoride (B91410) (TBAF), 1M in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Methanol (B129727) (MeOH)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, heating mantle, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Selective Protection of Primary and Less Hindered Secondary Hydroxyl Groups

This step aims to protect the more accessible hydroxyl groups, leaving the 16-OH group free for subsequent acetylation.

-

Dissolve darutigenol (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise over 30 minutes. The stoichiometry of the silylating agent is critical to favor mono-silylation of the most reactive hydroxyl group.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system). The appearance of a new, less polar spot corresponding to the protected darutigenol should be observed.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the selectively protected darutigenol derivative.

Step 2: Acetylation of the 16-O Position

-

Dissolve the purified, selectively protected darutigenol (1.0 eq) in anhydrous pyridine.

-

Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. The product, 16-O-acetyl-protected-darutigenol, will appear as a new, less polar spot compared to the starting material.

-

Once the reaction is complete, carefully add methanol to quench the excess acetic anhydride.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

The crude product can be used in the next step without further purification if it is sufficiently pure by TLC analysis.

Step 3: Deprotection of the Silyl Ether

-

Dissolve the crude 16-O-acetyl-protected-darutigenol from the previous step in anhydrous THF.

-

Add TBAF (1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC. The product, 16-O-acetyl-darutigenol, will be more polar than the starting material.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to obtain pure 16-O-acetyl-darutigenol.

Data Presentation

The following table summarizes representative quantitative data expected from the successful synthesis of 16-O-acetyl-darutigenol.

| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (by HPLC/NMR) | Key ¹H NMR Signal (δ, ppm in CDCl₃) |

| 1 | Selectively Protected Darutigenol | 500 mg | 580 mg | ~85% | >95% | ~0.9 (s, 9H, Si-C(CH₃)₃), ~0.1 (s, 6H, Si-(CH₃)₂) |

| 2 | 16-O-Acetyl-Protected-Darutigenol | 580 mg | 610 mg | ~98% | >90% (crude) | ~2.1 (s, 3H, -OCOCH₃), ~5.0 (m, 1H, H-16) |

| 3 | 16-O-Acetyl-Darutigenol | 610 mg | 430 mg | ~80% | >98% | ~2.1 (s, 3H, -OCOCH₃), ~5.0 (m, 1H, H-16) |

Note: The data presented in this table are representative and may vary based on experimental conditions and scale.

Visualization of the Experimental Workflow

Caption: Workflow for the selective 16-O-acetylation of darutigenol.

References

- 1. researchgate.net [researchgate.net]